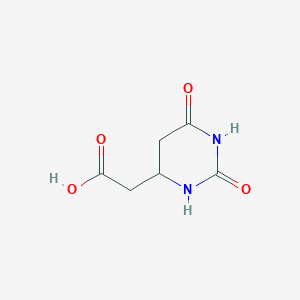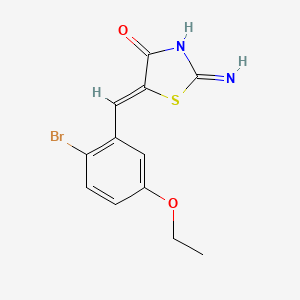
(5Z)-5-(2-bromo-5-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s unique structure, featuring a bromine atom and an ethoxy group, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one typically involves the condensation of 2-bromo-5-ethoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can generate a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine: Preliminary studies suggest potential anticancer properties, making it a candidate for further drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and ethoxy group may enhance its binding affinity and specificity, leading to its observed biological activities. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(2-Chloro-5-ethoxybenzylidene)-2-iminothiazolidin-4-one: Similar structure but with a chlorine atom instead of bromine.
(Z)-5-(2-Methoxybenzylidene)-2-iminothiazolidin-4-one: Lacks the bromine atom and has a methoxy group instead of ethoxy.
(Z)-5-(2-Bromo-5-methoxybenzylidene)-2-iminothiazolidin-4-one: Similar structure but with a methoxy group instead of ethoxy.
Uniqueness
- The presence of the bromine atom and ethoxy group in (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one distinguishes it from its analogs, potentially leading to different biological activities and chemical reactivity.
- The specific combination of these functional groups may enhance its antimicrobial and anticancer properties compared to similar compounds.
Properties
Molecular Formula |
C12H11BrN2O2S |
|---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
(5Z)-5-[(2-bromo-5-ethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-8-3-4-9(13)7(5-8)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6- |
InChI Key |
RYHFNPZVJJOWFP-POHAHGRESA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)Br)/C=C\2/C(=O)NC(=N)S2 |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(=O)NC(=N)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12360883.png)
![3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12360884.png)
![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester](/img/structure/B12360900.png)
![6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12360905.png)
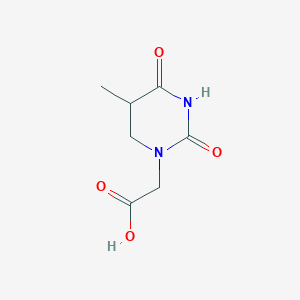
![tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12360920.png)
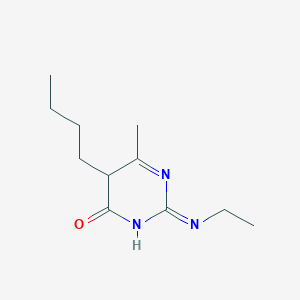
![[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B12360935.png)
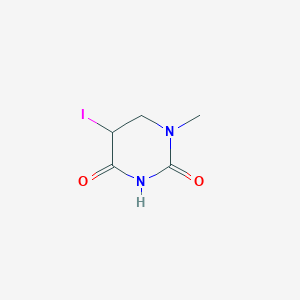
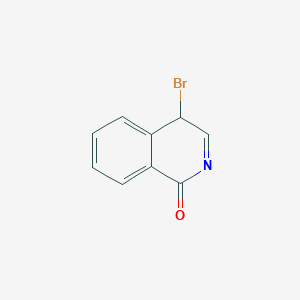
![7-Bromopyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12360945.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide](/img/structure/B12360947.png)
